molecular formula C22H28N2O2S B12766827 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman CAS No. 153804-61-6

8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman

Cat. No.: B12766827
CAS No.: 153804-61-6
M. Wt: 384.5 g/mol
InChI Key: KPWMFZVTFWHFOI-UHFFFAOYSA-N
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Description

8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiochroman core structure, which is a sulfur-containing heterocycle, linked to a phenylpiperazine moiety through a hydroxypropyl chain. The unique structural attributes of this compound make it a subject of study for its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiochroman Core: This can be achieved through the cyclization of a suitable precursor containing a sulfur atom.

    Attachment of the Hydroxypropyl Chain: This step involves the reaction of the thiochroman core with a hydroxypropyl halide under basic conditions to form the hydroxypropyl derivative.

    Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the hydroxypropyl derivative and phenylpiperazine, typically in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a hydrogen atom.

    Substitution: The phenylpiperazine moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehydroxylated derivatives.

    Substitution: Functionalized derivatives with altered pharmacological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in conditions like Alzheimer’s disease. The compound’s structure allows it to establish important interactions with the active site residues of the target enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

8-((2-Hydroxy-3-(4-phenylpiperazin-1-yl)propyl)oxy)thiochroman can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiochroman core, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

CAS No.

153804-61-6

Molecular Formula

C22H28N2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C22H28N2O2S/c25-20(17-26-21-10-4-6-18-7-5-15-27-22(18)21)16-23-11-13-24(14-12-23)19-8-2-1-3-9-19/h1-4,6,8-10,20,25H,5,7,11-17H2

InChI Key

KPWMFZVTFWHFOI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O)SC1

Origin of Product

United States

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